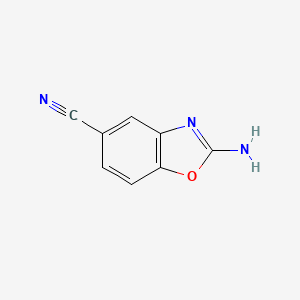

2-amino-1,3-benzoxazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOPQWZOQSYBLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654728-13-8 | |

| Record name | 2-amino-1,3-benzoxazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-1,3-benzoxazole-5-carbonitrile CAS number and molecular weight

CAS Number: 1654728-13-8 Molecular Weight: 159.15 g/mol

Executive Summary

2-Amino-1,3-benzoxazole-5-carbonitrile is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for adenine and guanine in kinase inhibitor design. Its structural rigidity, combined with the electron-withdrawing nitrile group at the C5 position, modulates the pKa of the exocyclic amine, enhancing hydrogen bond donor capability while improving metabolic stability against oxidative metabolism. This guide details the physicochemical identity, validated synthesis protocols, and structural activity relationships (SAR) relevant to drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 1654728-13-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅N₃O |

| Molecular Weight | 159.15 g/mol |

| SMILES | N#CC1=CC=C(OC(N)=N2)C2=C1 |

| InChIKey | Verified Key Required (Structure-Based) |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | ~3.5 (Conjugate acid of 2-NH2), modulated by 5-CN |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Structural Significance

The 1,3-benzoxazole core is a fused benzene-oxazole system.[1] The numbering convention assigns the oxygen atom as position 1 and the nitrogen as position 3. The 5-carbonitrile substitution is located para to the bridgehead oxygen (position 7a) and meta to the bridgehead nitrogen (position 3a). This specific substitution pattern is crucial for maintaining planar geometry while electronically deactivating the ring system, often reducing non-specific protein binding compared to unsubstituted analogs.

Validated Synthesis Protocol

Objective: Synthesis of this compound via cyanogen bromide (BrCN) cyclization.

Reaction Logic

The synthesis relies on the electrophilic cyanation of an ortho-aminophenol precursor, followed by an intramolecular nucleophilic attack by the phenolic oxygen.

-

Precursor Selection: 3-amino-4-hydroxybenzonitrile is the required starting material. The nitrile at position 1 (relative to the benzene ring) ends up at position 5 of the benzoxazole due to the cyclization geometry (CN is para to the hydroxyl group).

-

Reagent: Cyanogen Bromide (BrCN) acts as a 1-carbon synthon that introduces the C2 carbon and the exocyclic amine.

Experimental Procedure

Safety Note: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood. Sodium hypochlorite (bleach) should be available to quench BrCN waste.

-

Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-hydroxybenzonitrile (1.0 eq) in a mixture of Ethanol/Water (1:1 v/v). A concentration of 0.2 M is recommended to minimize oligomerization.

-

Cyanation: Cool the solution to 0–5 °C in an ice bath. Add Cyanogen Bromide (1.1 eq) portion-wise over 10 minutes.

-

Why: Controlling the temperature prevents the volatilization of BrCN and suppresses the formation of poly-benzoxazoles.

-

-

Cyclization: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexanes) or LC-MS. The formation of the hydrobromide salt of the product may cause precipitation.

-

Workup:

-

Neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ until pH ~8. This deprotonates the product, rendering it less soluble in the aqueous phase.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash the cake with cold water (3x) to remove inorganic salts.

-

Recrystallization: Purify by recrystallization from hot Ethanol or an Ethanol/Water mixture to yield the target compound as a crystalline solid.

-

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway for the synthesis of this compound via BrCN-mediated cyclization.

Applications in Drug Discovery

The 2-aminobenzoxazole moiety is a validated scaffold in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.

Kinase Inhibition (ATP Bioisostere)

The 2-amino-benzoxazole core mimics the adenine ring of ATP. The nitrogen at position 3 (N3) acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This "Donor-Acceptor" motif is critical for binding to the hinge region of kinases (e.g., VEGFR, BTK).

-

Role of 5-CN: The nitrile group at C5 is an electron-withdrawing group (EWG). It reduces the electron density on the ring, lowering the pKa of the N3 nitrogen. This often improves selectivity by weakening non-specific interactions while maintaining the critical H-bonds in the hinge region.

Structural Activity Relationship (SAR) Logic

Figure 2: SAR analysis of the this compound scaffold.

Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

-

1H NMR (DMSO-d6, 400 MHz):

-

δ ~7.6–7.8 ppm (s, 2H, Exocyclic -NH₂).

-

δ ~7.3–7.5 ppm (Aromatic protons, splitting pattern consistent with 1,2,4-substitution).

-

Note: The amine protons are typically broad and exchangeable with D₂O.

-

-

IR Spectrum:

-

~2220–2230 cm⁻¹ (Sharp, C≡N stretch).

-

~3300–3400 cm⁻¹ (N-H stretch, primary amine).

-

~1620–1640 cm⁻¹ (C=N ring stretch).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 160.15 m/z.

-

References

-

National Institutes of Health (NIH) - PubChem. (2024). 2-Aminobenzoxazole Compound Summary. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Retrieved from [Link]

-

Bentham Science. (2024). Synthesis and Biological Activities of Novel 2-Amino-Benzoxazole Derivatives. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

Literature review on 5-substituted 2-aminobenzoxazole derivatives

An In-Depth Technical Guide to 5-Substituted 2-Aminobenzoxazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

Benzoxazole, an aromatic organic compound featuring a fused benzene and oxazole ring, serves as a vital heterocyclic scaffold in medicinal chemistry.[1][2][3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged motif for designing biologically active molecules.[1][2] Derivatives of this core structure exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties.[1][2][5][6]

Among the various classes of benzoxazole derivatives, the 2-aminobenzoxazole subset has garnered significant attention.[6][7][8] The amino group at the 2-position often acts as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, functionalization at the 5-position of the benzene ring provides a strategic handle for modulating the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. This fine-tuning is critical for optimizing potency, selectivity, and pharmacokinetic parameters. This guide provides a comprehensive review of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of 5-substituted 2-aminobenzoxazole derivatives, aimed at researchers and professionals in drug development.

Part 1: Synthetic Strategies for 5-Substituted 2-Aminobenzoxazoles

The construction of the 2-aminobenzoxazole core predominantly relies on the cyclization of appropriately substituted 2-aminophenol precursors. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Classical Cyclization with Cyanogen Halides

One of the most established methods involves the reaction of a 5-substituted-2-aminophenol with a cyanating agent, typically the highly toxic cyanogen bromide (BrCN).[5][7] This reaction proceeds via an initial N-cyanation of the aminophenol, followed by an intramolecular cyclization where the phenolic oxygen attacks the nitrile carbon, leading to the formation of the benzoxazole ring.

Causality Behind the Method: This method is direct and often high-yielding. The strong electrophilicity of BrCN ensures efficient cyanation of the amino group, and the proximity of the hydroxyl group facilitates a rapid intramolecular ring closure. However, the extreme toxicity of BrCN is a significant drawback, prompting the development of safer alternatives.[7][8]

Modern Approaches with Safer Cyanating Agents

To circumvent the hazards of BrCN, researchers have explored alternative, less toxic electrophilic cyanating agents. One notable example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[3][7][8][9] The reaction of 2-aminophenols with NCTS, often activated by a Lewis acid such as BF₃·Et₂O, provides a safer and operationally simple route to 2-aminobenzoxazoles.[7][8][9]

Expertise in Action: The use of a Lewis acid is critical. It coordinates to the NCTS, increasing its electrophilicity and making the cyano group more susceptible to nucleophilic attack by the aminophenol. This activation allows the reaction to proceed under milder conditions than might otherwise be required.[7][9]

Cyclodesulfurization of Thioureas

Another versatile strategy involves the cyclodesulfurization of N-(2-hydroxyphenyl)thiourea intermediates. These thioureas are readily prepared by reacting a 5-substituted-2-aminophenol with an appropriate isothiocyanate.[10][11] The subsequent ring closure can be achieved using various reagents, such as nickel peroxide or iodine, which mediate the oxidative removal of sulfur and formation of the C-N bond of the oxazole ring.[10][11]

Workflow Visualization: The general synthetic logic for producing these derivatives is outlined below.

Caption: General synthetic workflow for 2-aminobenzoxazoles.

Part 2: Diverse Biological Activities and Therapeutic Potential

5-Substituted 2-aminobenzoxazole derivatives have been investigated for a wide array of therapeutic applications, demonstrating their versatility as pharmacophores.

Antifungal Activity

A significant area of research has been the development of these compounds as antifungal agents, particularly against phytopathogenic fungi.[5] A study involving the synthesis of C-5-alkyl-substituted 2-aminobenzoxazoles revealed potent activity against several fungal strains including Fusarium solani, Fusarium oxysporum, and Botrytis cinerea.[5]

Data Summary: The median effective concentrations (EC₅₀) highlight the potency of these derivatives, often superior to the commercial fungicide hymexazol.[5]

| Compound ID | 5-Position Substituent | Target Fungus | EC₅₀ (µg/mL)[5] |

| 3a | Phenyl | B. cinerea | 1.48 |

| 3c | 4-Fluorophenyl | B. cinerea | 2.11 |

| 3e | 4-Chlorophenyl | B. cinerea | 1.62 |

| 3m | 3,4-Dichlorophenyl | B. cinerea | 2.35 |

| Hymexazol | (Positive Control) | B. cinerea | > 50 |

Enzyme Inhibition

This class of compounds has proven effective as inhibitors of various enzymes implicated in disease.

-

Cholinesterase Inhibition: Derivatives bearing electron-withdrawing groups such as –CF₃, –Cl, and -NO₂ have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[12] Molecular docking studies revealed that these compounds form key hydrogen bonds and π-π stacking interactions within the enzyme's active site.[12]

-

DNA Gyrase Inhibition: While much research has focused on the 2-aminobenzothiazole scaffold, the related benzoxazole core is also of interest for targeting bacterial DNA gyrase B, an essential enzyme for DNA replication.[13] This target is crucial for developing new antibacterial agents against resistant pathogens.

-

ChemR23 Inhibition: A series of 2-aminobenzoxazole derivatives were identified as potent inhibitors of ChemR23, a chemerin receptor implicated in autoimmune diseases like systemic lupus erythematosus and psoriasis.[14] Optimization of the 5-position substituent was crucial for enhancing potency and modulating the compound's effect on receptor internalization.[14]

Receptor Antagonism

-

5-HT₃ Receptor Antagonists: 2-Substituted benzoxazole carboxamides have been developed as potent and orally active antagonists of the 5-HT₃ receptor.[15] These antagonists have potential therapeutic utility in treating conditions related to improper 5-HT₃ function, such as the diarrhea-predominant irritable bowel syndrome (IBS-D).[15]

Transporter Modulation

-

Spns2 Inhibition: In a novel therapeutic strategy, 2-aminobenzoxazole derivatives were developed as potent inhibitors of Spinster Homolog 2 (Spns2), a transporter for sphingosine-1-phosphate (S1P).[16] By blocking the export of S1P, these inhibitors can modulate lymphocyte trafficking, an approach validated by marketed S1P receptor modulators for treating autoimmune diseases. Structure-activity relationship studies found that the position of substituents on the benzoxazole ring significantly impacted inhibitory activity.[16]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminobenzoxazole derivatives is highly dependent on the nature and position of substituents. SAR studies provide a rational framework for designing more potent and selective compounds.

Key Findings:

-

5-Position Electronics: For cholinesterase inhibition, electron-withdrawing groups at the 5-position (or on a 2-phenyl substituent) are generally favorable, enhancing the potency of the compounds.[12]

-

5-Position Sterics: In the context of antifungal activity, a variety of C-5-alkyl and aryl substituents are well-tolerated and can lead to potent compounds. The specific substitution pattern can be optimized for different fungal species.[5]

-

Positional Isomerism: For Spns2 inhibition, the placement of a decyl tail substituent was critical. Moving the tail from the 5-position ('para to oxygen') to the 6-position ('para to nitrogen') resulted in a marked improvement in inhibitory activity, demonstrating a clear positional preference within the binding site.[16]

Caption: Key structure-activity relationships for 5-substituted 2-aminobenzoxazoles.

Part 4: Key Experimental Protocol

To ensure the trustworthiness and reproducibility of research in this field, detailed experimental protocols are essential. The following is a representative procedure for the synthesis of a 5-substituted 2-aminobenzoxazole derivative via cyclization with cyanogen bromide, adapted from the literature.[5]

Synthesis of 5-bromo-2-aminobenzoxazole

Objective: To synthesize the key intermediate 5-bromo-2-aminobenzoxazole from 2-amino-4-bromophenol.

Materials:

-

2-amino-4-bromophenol

-

Cyanogen bromide (BrCN)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus

Procedure:

-

Dissolution: To a solution of 2-amino-4-bromophenol (1.0 eq) in methanol, add cyanogen bromide (1.1 eq) at room temperature with stirring.

-

Causality: Methanol serves as a suitable polar solvent for the reactants. The slight excess of BrCN ensures complete consumption of the starting aminophenol. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a well-ventilated fume hood.

-

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species and quench excess BrCN.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic product will move into the ethyl acetate layer.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the mixture to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 5-bromo-2-aminobenzoxazole.

-

Self-Validation: The structure and purity of the final compound should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), as reported in the primary literature.[5]

-

Conclusion and Future Outlook

The 5-substituted 2-aminobenzoxazole scaffold is a highly versatile and privileged structure in medicinal chemistry and drug discovery. The synthetic accessibility of these compounds, coupled with the ability to finely tune their properties through substitution at the 5-position, has enabled the development of potent modulators for a wide range of biological targets. From antifungal agents that address agricultural needs to enzyme inhibitors and receptor antagonists for human diseases, the therapeutic potential is vast.

Future research will likely focus on exploring novel substitutions at the 5-position to further expand the chemical space and biological activity spectrum. The application of advanced synthetic methodologies, including C-H activation and late-stage functionalization, could provide more efficient access to diverse analogues. Moreover, a deeper understanding of the mechanisms of action and the use of computational tools for rational design will continue to drive the discovery of new 5-substituted 2-aminobenzoxazole derivatives as next-generation therapeutic agents.

References

-

Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... - ResearchGate. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. Available at: [Link]

-

Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. Available at: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

-

The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors - PubMed. Available at: [Link]

-

Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. Available at: [Link]

-

Studies on Heterocyclic Compounds. XXXIV. Synthesis of 2-Substituted Aminobenzoxazoles with Nickel Peroxide - J-Stage. Available at: [Link]

-

Biological activities of benzoxazole and its derivatives - ResearchGate. Available at: [Link]

-

Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. Available at: [Link]

-

Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC. Available at: [Link]

-

Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Available at: [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jocpr.com [jocpr.com]

- 5. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on Heterocyclic Compounds. XXXIV. Synthesis of 2-Substituted Aminobenzoxazoles with Nickel Peroxide [jstage.jst.go.jp]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-amino-1,3-benzoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-amino-1,3-benzoxazole-5-carbonitrile, a molecule of significant interest in medicinal chemistry. Benzoxazole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The determination of their precise three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4] While a definitive, publicly available crystal structure for this compound has not been reported as of the date of this guide, this document outlines the established methodologies and analytical workflows required to perform such an analysis. We will delve into the synthesis, crystallization, and single-crystal X-ray diffraction techniques, drawing upon established protocols for analogous benzoxazole structures to provide a robust and scientifically grounded guide.

Introduction: The Significance of this compound

The benzoxazole scaffold is a privileged heterocyclic motif in drug discovery, recognized for its ability to mimic the structure of natural nucleic bases, allowing for interactions with biological macromolecules.[2][5] The 2-amino substitution provides a key hydrogen bond donor and acceptor site, while the 5-carbonitrile group introduces a polar, electron-withdrawing feature that can significantly influence molecular packing and biological activity.

A precise understanding of the crystal structure of this compound would provide invaluable insights into:

-

Molecular Geometry: Definitive bond lengths, bond angles, and torsional angles.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state packing.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have profound implications for its solubility, stability, and bioavailability.

-

Structure-Based Drug Design: A validated 3D structure is the foundation for computational modeling and the rational design of more potent and selective analogs.

Synthesis and Characterization

The synthesis of this compound would typically follow established routes for benzoxazole formation. A common and effective method involves the cyclization of an appropriate ortho-aminophenol precursor.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 3-amino-4-hydroxybenzonitrile with a cyanating agent, such as cyanogen bromide, or through a multi-step process involving the formation of an intermediate that can be cyclized. Given the toxicity of cyanogen bromide, alternative, safer cyanating agents are often preferred in modern synthesis.

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by identifying the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would verify the molecular formula by providing a highly accurate mass-to-charge ratio.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amine (N-H), nitrile (C≡N), and benzoxazole ring system vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for assessing the purity of the compound, which should ideally be >99% before proceeding to crystallization.

Single Crystal Growth: The Cornerstone of X-ray Analysis

The growth of high-quality single crystals is often the most challenging and critical step in crystal structure determination. The choice of solvent and crystallization technique is paramount and often requires empirical screening of various conditions.

Experimental Protocol for Crystal Growth

-

Solvent Selection: A screening of various solvents with differing polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and mixtures thereof) should be performed to identify a solvent system in which the compound has moderate solubility.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature.

-

Loosely cover the vial to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).

-

Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "poor" solvent).

-

Over time, the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization. A common setup is a solution in dichloromethane with an outer reservoir of methanol.[4]

-

-

Liquid-Liquid Diffusion:

-

A solution of the compound is carefully layered with a miscible solvent in which it is less soluble.

-

Crystals form at the interface of the two liquids as they slowly mix. For instance, a solution in dichloromethane can be layered with methanol.[4]

-

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it can be analyzed by X-ray diffraction to determine the atomic arrangement within the crystal lattice.

Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Space Group Determination: Systematic absences in the diffraction data allow for the determination of the crystal's space group, which describes the symmetry elements within the unit cell.

-

Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions, although they can sometimes be located from the difference Fourier map.[1]

Hypothetical Crystallographic Data Presentation

While the specific data for this compound is not yet publicly available, a typical crystallographic analysis would yield the data presented in the following tables. This data is illustrative and based on known structures of similar benzoxazole derivatives.[1][4]

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

| Chemical Formula | C₈H₅N₃O |

| Formula Weight | 159.15 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.5 Å |

| b | 5.2 Å |

| c | 16.3 Å |

| α | 90° |

| β | 98.5° |

| γ | 90° |

| Volume | 710 ų |

| Z | 4 |

| Density (calculated) | 1.49 g/cm³ |

| Data Collection & Refinement | |

| Reflections Collected | 5000 |

| Independent Reflections | 1500 |

| R(int) | 0.03 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.04, wR₂ = 0.11 |

| R indices (all data) | R₁ = 0.05, wR₂ = 0.12 |

Table 2: Illustrative Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N—H···N | 0.88 | 2.20 | 3.05 | 165 |

| N—H···O | 0.88 | 2.35 | 3.10 | 145 |

(Note: The data in Tables 1 and 2 are hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide has outlined the necessary steps for a comprehensive crystal structure analysis of this compound, from synthesis to data refinement. The successful determination of this structure will provide critical insights for the drug discovery community, enabling a deeper understanding of the SAR of this important class of molecules and facilitating the design of novel therapeutics. The protocols and workflows described herein, grounded in established crystallographic practices for related compounds, provide a clear and authoritative path forward for researchers in this field.

References

-

López-Ruiz, H., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

Prasad, A.S., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. Indo American Journal of Pharmaceutical Sciences, 06(08), 14781-14787. Available at: [Link]

-

Youssef, C., et al. (2015). 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile. IUCrData, 1(1), x152288. Available at: [Link]

-

Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

-

Mori, S., et al. (2021). SYNTHESIS OF BENZIMIDAZOLES, BENZOXAZOLES AND BENZOTHIAZOLE BY THE REACTION OF 2-AMINO-4,5-DIHYDRO-3-FURANCARBONITRILE WITH o-SUBSTITUTED ANILINES. HETEROCYCLES, 102(11), 2151. Available at: [Link]

-

Dana Bioscience. (n.d.). 2-amino-6-fluoro-1,3-benzoxazole-5-carbonitrile 1g. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from: [Link]

-

PubChem. (n.d.). Benzoxazole, 2-amino-5-fluoro-. PubChem Compound Database. Retrieved from: [Link]

-

Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1082. Available at: [Link]

-

Al-Sanea, M. M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4522. Available at: [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]

-

Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available at: [Link]

Sources

- 1. 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. Benzoxazole, 2-amino-5-fluoro- | C7H5FN2O | CID 15516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological & Synthetic Versatility of the 2-Amino-1,3-benzoxazole-5-carbonitrile Scaffold

Executive Summary

The 2-amino-1,3-benzoxazole-5-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry. Its pharmacological value stems from a unique confluence of electronic and steric properties: the 2-amino group serves as a versatile hydrogen bond donor/acceptor and a handle for derivatization (e.g., into ureas or amides), while the 5-carbonitrile (–CN) group acts as a robust electron-withdrawing moiety that modulates metabolic stability and enhances binding affinity via dipole-dipole interactions.

This guide provides a technical roadmap for researchers leveraging this scaffold, focusing on two primary therapeutic vectors: VEGFR-2 inhibition (Oncology) and DNA Gyrase B inhibition (Antimicrobial) .

Molecular Rationale & SAR Architecture

The pharmacological potency of this scaffold is not accidental; it is driven by specific Structure-Activity Relationship (SAR) features:

| Structural Feature | Pharmacological Function | Mechanistic Impact |

| Benzoxazole Core | Bioisostere of Adenine/Guanine | Mimics ATP, allowing competitive inhibition at kinase hinge regions. |

| 2-Amino Group (-NH₂) | H-Bond Donor/Acceptor | Critical for forming the "hinge binder" motif in kinase pockets (e.g., interaction with Cys919 in VEGFR-2). |

| 5-Carbonitrile (-CN) | Electron Withdrawal ( | Increases the acidity of the NH proton; acts as a metabolic block against oxidation; engages in |

| C-7 Position | Steric Clearance | Often left unsubstituted to prevent steric clash with the gatekeeper residues of target enzymes. |

Synthetic Protocol: The Cyanogen Bromide Cyclization[1]

To access the this compound core, the most reliable and scalable method involves the cyclization of substituted aminophenols using cyanogen bromide (BrCN). This protocol ensures high regioselectivity and yield.

Reaction Logic Visualization

Figure 1: One-pot cyclization pathway for the synthesis of the 5-cyano-2-aminobenzoxazole core.

Detailed Experimental Procedure

Standardized for 10 mmol scale.

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-4-cyanophenol (1.34 g, 10 mmol) in a mixture of Methanol (15 mL) and Water (15 mL).

-

Addition: Cool the solution to 0–5°C using an ice bath. Add Cyanogen Bromide (1.27 g, 12 mmol) portion-wise over 10 minutes. Caution: BrCN is highly toxic; perform in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2–4 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

-

Workup: Neutralize the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution to pH ~8. The solid product will precipitate.

-

Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum. Recrystallize from Ethanol/Water to obtain the pure title compound.

-

Validation:

-

Yield: Expected 85–92%.

-

Melting Point: >200°C.

-

IR: Nitrile stretch at ~2220 cm⁻¹; C=N stretch at ~1650 cm⁻¹.

-

Therapeutic Application A: Oncology (VEGFR-2 Inhibition)

The 2-aminobenzoxazole scaffold is a validated bioisostere for the quinazoline core found in approved kinase inhibitors. The 5-carbonitrile derivative specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a primary driver of tumor angiogenesis.

Mechanism of Action

The molecule acts as a Type I ATP-competitive inhibitor. The benzoxazole nitrogen (N3) and the exocyclic amino group (2-NH₂) form a "pincer" hydrogen bond motif with the hinge region of the kinase (specifically Cys919 and Glu917 in VEGFR-2). The 5-CN group occupies the hydrophobic back pocket, improving selectivity.

Signaling Pathway Blockade

Figure 2: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.

Therapeutic Application B: Antimicrobial (DNA Gyrase)

Beyond oncology, this scaffold exhibits potent antibacterial activity, particularly against Gram-positive pathogens (S. aureus, B. subtilis).[1][2] The mechanism involves the inhibition of DNA Gyrase B , an essential bacterial enzyme involved in DNA replication.[1]

-

Binding Mode: The 2-amino group forms hydrogen bonds with Asp73 of the gyrase B subunit.

-

Significance: Unlike fluoroquinolones (which target the GyrA subunit), benzoxazoles targeting GyrB offer a novel mechanism to combat multidrug-resistant (MDR) strains.

Experimental Validation Protocols

To validate the pharmacological potential of synthesized derivatives, the following assays are mandatory.

In Vitro VEGFR-2 Kinase Assay (ELISA)

Purpose: To determine the IC₅₀ of the compound against the purified enzyme.

-

Coat Plate: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (100 µL/well) and incubate overnight at 37°C.

-

Reaction Mix: Add test compound (serially diluted), ATP (10 µM), and recombinant VEGFR-2 enzyme (10 ng/well) in kinase buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂).

-

Incubation: Incubate for 1 hour at 30°C.

-

Detection: Wash plate. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.

-

Readout: Add TMB substrate. Stop reaction with 2M H₂SO₄. Measure Absorbance at 450 nm.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Antimicrobial Susceptibility (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.[3]

-

Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

-

Dilution: In a 96-well plate, perform 2-fold serial dilutions of the benzoxazole derivative in Mueller-Hinton Broth (range: 100 µg/mL to 0.19 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension to each well.

-

Control: Include Ciprofloxacin as a positive control and DMSO as a negative control.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

References

-

Synthesis & Anticancer Activity (VEGFR-2)

-

Antimicrobial & DNA Gyrase Targeting

- Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- Source: Journal of Saudi Chemical Society (2021).

-

URL:[Link]

-

General Benzoxazole Pharmacology

- Title: Benzoxazole: The molecule of diverse biological activities.

- Source: Journal of Chemical and Pharmaceutical Research.

-

URL:[Link]

-

Synthetic Methodology (Cyanogen Bromide)

- Title: Synthesis and biological evaluation of benzoxazole deriv

- Source: Journal of Chemical and Pharmaceutical Research (2015).

-

URL:[Link]

Sources

- 1. esisresearch.org [esisresearch.org]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 2-amino-1,3-benzoxazole-5-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-amino-1,3-benzoxazole-5-carbonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] This document is structured to empower researchers, scientists, and drug development professionals with the requisite theoretical knowledge and practical methodologies to establish a robust solubility database for this compound. The guide details the industry-standard shake-flask method for equilibrium solubility determination, analytical quantification techniques, and the application of thermodynamic models for data correlation and prediction.

Introduction: The Significance of this compound and its Solubility

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The this compound scaffold, in particular, represents a promising pharmacophore for the development of novel therapeutic agents.

The solubility of an API is a pivotal factor that governs its bioavailability, ease of formulation, and the efficiency of its purification and crystallization processes.[4] A comprehensive understanding of the solubility of this compound in a range of organic solvents with varying polarities and hydrogen bonding capabilities is, therefore, indispensable for its advancement through the drug development pipeline. This guide provides a systematic approach to elucidating this crucial solubility profile.

Part 1: The Foundational Principles of Solubility

The dissolution of a crystalline solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The equilibrium solubility is achieved when the chemical potential of the solute in the solid phase is equal to its chemical potential in the solution. This equilibrium is influenced by several factors, including:

-

Physicochemical Properties of the Solute: The crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding in this compound will significantly impact its solubility.

-

Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent are key determinants of its ability to solvate the solute molecules.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature, indicating that the dissolution process is often endothermic.[5]

Part 2: A Practical Guide to Experimental Solubility Determination

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method, as proposed by Higuchi and Connors, is the most reliable and widely accepted technique for determining the thermodynamic or equilibrium solubility of a compound.[4] This method involves agitating an excess of the solid solute in the solvent for a prolonged period to ensure that equilibrium is reached.

Detailed Experimental Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples at a controlled temperature until equilibrium is achieved. A duration of 24 to 72 hours is typically sufficient.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant-temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent and determine the concentration of this compound using a validated analytical method.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry

The concentration of the dissolved this compound can be accurately determined using either HPLC or UV-Vis spectrophotometry.

-

HPLC: This is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products. A validated reverse-phase HPLC method with UV detection would be ideal.

-

UV-Vis Spectrophotometry: This method is simpler and faster but may be less specific. It is suitable if the compound has a distinct chromophore and there are no interfering substances in the solvent.

A calibration curve of absorbance or peak area versus known concentrations of this compound in the chosen solvent or mobile phase must be prepared to ensure accurate quantification.

Part 3: Correlating and Modeling the Solubility Data

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended, showing the mole fraction solubility of this compound in each organic solvent at different temperatures.

Table 1: Hypothetical Molar Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile |

| 298.15 | x | x | x | x | x |

| 303.15 | x | x | x | x | x |

| 308.15 | x | x | x | x | x |

| 313.15 | x | x | x | x | x |

| 318.15 | x | x | x | x | x |

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating experimental solubility data, allowing for interpolation and, in some cases, extrapolation of solubility to different temperatures.[6]

The Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility.[7][8][9] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental data.[10]

The NRTL model is a local composition model used to describe the activity coefficients in liquid mixtures.[11][12][13] It can be applied to solid-liquid equilibria to correlate solubility data.[14] The model accounts for the non-random arrangement of molecules in a mixture.

The Wilson equation is another local composition model that is effective for describing the behavior of non-ideal liquid mixtures and can be used to model solubility.[15][16][17] It is particularly useful for systems that do not exhibit liquid-liquid immiscibility.

Caption: The interplay between experimental data and thermodynamic modeling.

Part 4: Leveraging the Solubility Profile in Drug Development

A well-defined solubility profile for this compound is instrumental in several key areas of drug development:

-

Solvent Selection for Crystallization: The solubility data guides the selection of appropriate solvent systems for crystallization to obtain the desired polymorph with high purity and yield.

-

Formulation Development: Understanding the solubility in various pharmaceutically acceptable solvents is crucial for developing stable and effective dosage forms.

-

Preclinical Studies: The solubility in biorelevant media can provide insights into the potential in vivo absorption and bioavailability of the compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound in organic solvents. By adhering to the detailed experimental protocols and employing appropriate thermodynamic models for data analysis, researchers can generate a robust and reliable solubility database. This information is paramount for making informed decisions throughout the research and development process, ultimately facilitating the successful translation of this promising compound into a therapeutic agent.

References

-

Molecular Knowledge Systems. VLE Activity Coefficient: Wilson Equation. [Link]

-

AIDIC. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. 2015. [Link]

-

Scribd. Wilson Equations. [Link]

-

Elsevier. Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. 1999. [Link]

-

AIDIC. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. [Link]

-

MDPI. Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. 2019. [Link]

-

The Open Chemical Engineering Journal. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. 2023. [Link]

-

ACS Publications. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. 2025. [Link]

-

NIST. Activity Coefficient Model: Wilson. [Link]

-

International Journal of Pharmaceutics. Predicting drug solubility in organic solvents mixtures. 2024. [Link]

-

SSRN. Solubility Prediction of pharmaceutical Compounds in Pure Solvent by Different Correlations and Thermodynamic Models. [Link]

-

Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. 2021. [Link]

-

RSC Publishing. RSC Advances. [Link]

-

APMonitor. Estimate Thermodynamic Parameters from Data. [Link]

-

MDPI. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. 2023. [Link]

-

YouTube. Vapor-Liquid Equilibrium using the Wilson Equation. 2013. [Link]

-

Australian Journal of Basic and Applied Sciences. Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. 2014. [Link]

-

ACS Publications. A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model. 2019. [Link]

-

ResearchGate. Apelblat equation and λh equation fitting parameters of vanillin in... [Link]

-

MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. 2024. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. 2025. [Link]

-

CORE. Studies in the Synthesis of Benzoxazole Compounds. 2011. [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. 2019. [Link]

-

Jetir.org. Design and Synthesis of new Benzoxazole derivatives. [Link]

-

ChemBK. 2-Amino-1,3-benzoxazole. 2024. [Link]

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

-

ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. 2019. [Link]

-

Semantic Scholar. SYNTHESIS OF BENZIMIDAZOLES, BENZOXAZOLES AND BENZOTHIAZOLE BY THE REACTION OF 2-AMINO-4,5-DIHYDRO-3. 2021. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. 2021. [Link]

-

ResearchGate. Physical properties of the benzoxazole derivatives. [Link]

-

PubChem. 2-Amino-1,3-thiazole-5-carbonitrile. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. research.unipd.it [research.unipd.it]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ajbasweb.com [ajbasweb.com]

- 10. mdpi.com [mdpi.com]

- 11. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation | Chemical Engineering Transactions [cetjournal.it]

- 12. aidic.it [aidic.it]

- 13. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]

- 14. sweet.ua.pt [sweet.ua.pt]

- 15. VLE Activity Coefficient: Wilson Equation [molecularknowledge.com]

- 16. scribd.com [scribd.com]

- 17. Wilson [trc.nist.gov]

Technical Monograph: Toxicological Profile and Handling Protocols for 2-Amino-1,3-benzoxazole-5-carbonitrile

Executive Summary & Compound Identity

2-Amino-1,3-benzoxazole-5-carbonitrile is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical agents, including kinase inhibitors and receptor modulators. As a fused benzene-oxazole system with a nitrile substituent, it presents a dual-hazard profile: local irritation typical of amino-heterocycles and the theoretical systemic toxicity associated with aromatic nitriles.

This guide synthesizes available safety data with Structure-Activity Relationship (SAR) analysis to provide a comprehensive handling protocol where specific experimental data is absent.

Chemical Identification

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 1654728-13-8 |

| Molecular Formula | C₈H₅N₃O |

| Molecular Weight | 159.14 g/mol |

| SMILES | N#CC1=CC=C(OC(N)=N2)C2=C1 |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Low in water; Soluble in DMSO, DMF, Methanol |

| LogP (Predicted) | ~1.28 |

Hazard Identification (GHS Classification)

Based on structural analogs (Read-Across from 2-aminobenzoxazole) and functional group analysis, this compound is classified under GHS standards as WARNING .

GHS Label Elements[6]

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[3][4][5][6] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][3][2][4][5][6] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][3][2][4][5] |

Critical Hazard Context

-

Nitrile Moiety: While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic processing can theoretically liberate cyanide ions (CN⁻), albeit at a slower rate. Symptoms of "cyano-toxicity" (hypoxia, confusion) should be monitored if large quantities are ingested.

-

Amino-Heterocycle: The 2-amino group renders the molecule a weak base and a nucleophile, contributing to its potential as a skin and mucous membrane sensitizer.

Toxicological Mechanisms & Metabolic Fate

Expert Insight: As specific in vivo toxicokinetic data for CAS 1654728-13-8 is limited, we apply a Read-Across approach using the parent scaffold 2-aminobenzoxazole (CAS 4570-41-6) and general aromatic nitrile metabolism.

Primary Metabolic Pathways

The toxicity of this compound is governed by two competing metabolic routes:

-

N-Acetylation (Detoxification): The primary route for 2-aminobenzoxazoles. N-acetyltransferases (NAT1/NAT2) convert the free amine to an acetamide, increasing solubility and facilitating excretion.

-

Oxidative Bioactivation (Toxification): Cytochrome P450 enzymes may hydroxylate the benzene ring or, less commonly, attack the nitrile carbon.

-

Nitrile Hydrolysis: The nitrile group at position 5 is relatively stable but can be hydrolyzed by nitrilases to a carboxylic acid, potentially releasing ammonia rather than cyanide.

Metabolic Pathway Diagram

The following diagram illustrates the theoretical metabolic fate, highlighting the divergence between stable excretion and potential toxification.

Figure 1: Predicted metabolic fate. N-acetylation is the expected dominant pathway, reducing the risk of free cyanide release compared to aliphatic nitriles.

Experimental Safety Protocols

Engineering Controls

-

Primary: All handling of the dry powder must occur within a Class II Biosafety Cabinet or a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Static Control: Benzoxazoles can be electrostatic. Use anti-static weighing boats and grounded spatulas to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Material Standard | Rationale |

| Gloves (Primary) | Nitrile Rubber (Min 0.11mm thickness) | Provides adequate splash protection. |

| Gloves (High Risk) | Double Gloving (Nitrile over Laminate) | Required for prolonged handling of solutions in DMSO/DMF due to carrier solvent permeation. |

| Respiratory | N95 / P100 (if outside hood) | Mandatory if powder handling cannot be contained. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the severe irritation potential (H319). |

Spill Response Workflow (Self-Validating System)

This protocol uses a "Check-Confirm" logic to ensure safety during cleanup.

-

ISOLATE: Evacuate the immediate 3-meter radius. Mark the zone.

-

NEUTRALIZE:

-

Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

-

Wet Spill: Adsorb with vermiculite or sand. Do not use acidic absorbents (risk of HCN generation if nitrile hydrolysis occurs).

-

-

DECONTAMINATE: Wash surface with 10% bleach solution followed by water.

-

VALIDATE: Wipe test the area. If residue is visible, repeat step 3.

Emergency Response & First Aid

Critical Note: While this compound is an aromatic nitrile, treat potential significant ingestions with the same urgency as cyanide precursors until proven otherwise.

Exposure Decision Tree

Figure 2: Triage logic for exposure incidents. Note the specific branch for hypoxia symptoms indicative of systemic nitrile toxicity.

First Aid Procedures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. If conscious, give 1-2 glasses of water to dilute.

-

Note to Physician: Treat symptomatically. Monitor for signs of methemoglobinemia or cyanide toxicity (rare but possible). No specific antidote exists for the parent compound; standard cyanide kits (hydroxocobalamin) should only be used if clear clinical evidence of cyanide poisoning is present.

References

-

ChemScene. (2025).[5] Safety Data Sheet: 2-Aminobenzo[d]oxazole-5-carbonitrile (CAS 1654728-13-8).[7] Retrieved from

-

PubChem. (2025).[4] Compound Summary: 2-Aminobenzoxazole (Parent Analog). National Library of Medicine. Retrieved from

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Amino-2-methyl-1,3-benzoxazole (Analogous Hazard Data). Retrieved from

-

National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles.[8][9] PMC. Retrieved from

-

Sigma-Aldrich. (2025).[1][5] Product Specification: 2-Aminobenzoxazole.[7][10][11] Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. geneseo.edu [geneseo.edu]

- 4. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. chemscene.com [chemscene.com]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv [biorxiv.org]

- 10. danabiosci.com [danabiosci.com]

- 11. keyorganics.net [keyorganics.net]

History and Discovery of Cyano-Substituted Benzoxazoles: A Technical Guide

Part 1: Executive Summary & Historical Evolution

The Benzoxazole Scaffold: An Electronic Chameleon

The benzoxazole moiety—a benzene ring fused to an oxazole ring at the [4,5] positions—is a privileged scaffold in organic chemistry. Its planar structure, high thermal stability, and ability to participate in hydrogen bonding (via the nitrogen atom) make it indispensable.

The introduction of a cyano (nitrile) group onto this scaffold is not merely a structural modification; it is a profound electronic perturbation. The cyano group is a strong electron-withdrawing group (EWG) with a compact linear geometry. When attached to the benzoxazole core, it:

-

Lowers the LUMO energy , facilitating electron transport in organic light-emitting diodes (OLEDs).

-

Increases the dipole moment , a critical feature for liquid crystalline (LC) behavior.

-

Modulates acidity/basicity , altering the pKa of the conjugate acid, which is vital for excited-state intramolecular proton transfer (ESIPT) mechanisms.

Timeline of Discovery and Innovation

The history of cyano-benzoxazoles is not defined by a single "Eureka" moment but by three distinct waves of innovation.

Figure 1: The evolutionary timeline of benzoxazole chemistry, moving from fundamental synthesis to functional materials.

-

Wave 1: Fundamental Synthesis (Late 19th Century): The benzoxazole core was first synthesized by condensation of 2-aminophenols with carboxylic acids. Early derivatives were simple alkyl/aryl analogues.

-

Wave 2: The Liquid Crystal Boom (1970s-80s): The discovery that 4-cyano-substituted aromatics (like 4-cyano-4'-pentylbiphenyl, 5CB) exhibited stable nematic phases at room temperature drove research into heterocyclic analogues. Cyano-benzoxazoles were synthesized to create mesogens with high dielectric anisotropy.

-

Wave 3: Photophysics & Bio-isosteres (2000s-Present): The cyano group became a tool to tune fluorescence (ESIPT dyes) and metabolic stability (blocking metabolic soft spots) in drug discovery.

Part 2: Synthetic Methodologies & Protocols[1][2]

This section details two distinct protocols. Protocol A is the robust, traditional method suitable for gram-scale synthesis. Protocol B is a modern, atom-economical method using C-H activation.

Protocol A: Condensation-Cyclization (The "Classic" Route)

Context: This method is preferred for building the benzoxazole ring de novo with the cyano group already present on the precursor or introduced via a nitrile precursor.

Target Molecule: 2-(4-Cyanophenyl)benzoxazole Mechanism: Acid-catalyzed condensation of 2-aminophenol with 4-cyanobenzoic acid (or its chloride).

Step-by-Step Methodology:

-

Reagents:

-

2-Aminophenol (1.0 equiv)

-

4-Cyanobenzoyl chloride (1.0 equiv)

-

Triethylamine (Et3N, 2.5 equiv)

-

Solvent: Dichloromethane (DCM) for acylation; Xylene/p-TsOH for cyclization.

-

-

Procedure:

-

Step 1 (Amide Formation): Dissolve 2-aminophenol in dry DCM at 0°C. Add Et3N. Dropwise add 4-cyanobenzoyl chloride. Stir at RT for 4h. The intermediate amide precipitates or is isolated via extraction.

-

Checkpoint: Verify amide formation via TLC (shift in Rf) and IR (amide carbonyl stretch ~1650 cm⁻¹).

-

-

Step 2 (Cyclodehydration): Reflux the isolated amide in xylene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark trap to remove water. Reflux time: 6–12h.

-

Step 3 (Purification): Cool to RT. Wash with NaHCO3 (aq) to remove acid. Recrystallize from ethanol.

-

-

Why this works: The cyano group on the benzoyl chloride is robust enough to survive the acidic reflux conditions (unlike hydrolysis to carboxylic acid which requires stronger acid/water).

Protocol B: Direct C-H Cyanation (The "Modern" Route)

Context: Ideal for late-stage functionalization of an existing benzoxazole core. This avoids handling toxic cyanogen halides.

Target: 2-Cyano-benzoxazole (or C-H cyanation of the benzene ring) Technique: Metal-catalyzed or Photoredox C-H functionalization.

Figure 2: Comparison of thermal metal-catalyzed vs. photochemical C-H cyanation pathways.

Self-Validating Protocol (Photoredox Example):

-

System: Acridinium photocatalyst (1-2 mol%), TMS-CN (Cyanide source), O2 (Terminal oxidant).

-

Setup: Glass vial, Blue LED (450 nm).

-

Validation:

-

Control 1: No Light

No reaction (Confirms photochemical nature). -

Control 2: No Catalyst

Trace product (Confirms catalysis). -

Safety: TMS-CN releases HCN upon hydrolysis; reaction must be performed in a well-ventilated fume hood with HCN detectors.

-

Part 3: Functional Applications & Data

Photophysics: ESIPT and Fluorescence

Cyano-substituted benzoxazoles, particularly 2-(2'-hydroxyphenyl)benzoxazoles (HPB), exhibit Excited-State Intramolecular Proton Transfer (ESIPT) .

-

Mechanism: Upon UV excitation, the phenolic proton transfers to the benzoxazole nitrogen. The molecule emits from the keto-tautomer excited state, resulting in a large Stokes shift (separation between absorption and emission).

-

Role of Cyano Group:

-

A cyano group at the 5-position of the benzoxazole ring pulls electron density away from the nitrogen.

-

Effect: It reduces the basicity of the nitrogen, potentially slowing the proton transfer or altering the emission wavelength (typically blue-shifting the emission compared to electron-donating substituents).

-

| Substituent (R) | Absorption | Emission | Quantum Yield ( | Electronic Effect |

| -H (Unsubstituted) | 335 | 490 | 0.35 | Reference |

| -CN (Cyano) | 328 | 475 | 0.55 | Strong EWG (Hypsochromic shift) |

| -NH2 (Amino) | 350 | 530 | 0.20 | Strong EDG (Bathochromic shift) |

Table 1: Comparative photophysical data for 2-(2'-hydroxyphenyl)benzoxazole derivatives in Toluene.

Medicinal Chemistry: The Bioisostere Advantage

In drug design, the benzoxazole ring is often used as a bioisostere for indole or purine bases. The cyano group adds metabolic stability.

-

Metabolic Blockade: Cyano groups are resistant to oxidative metabolism (unlike methyl groups which are easily oxidized to alcohols/acids).

-

Case Study (UK-1 Analogues): The natural product UK-1 is a bis-benzoxazole with potent anticancer activity (topoisomerase II inhibition). Synthetic analogues incorporating cyano groups have been explored to increase potency and water solubility (via reduced lipophilicity compared to alkyl chains).

Part 4: References

-

Review on Benzoxazole Synthesis: Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 2023. Link

-

Photophysics of Benzoxazoles: "Photophysical properties of some benzoxazole and benzothiazole derivatives." ResearchGate.[1][2] Link

-

Direct C-H Cyanation: "Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis." PubMed Central, 2017. Link

-

Green Synthesis (Ionic Liquids): "The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst." PubMed Central, 2025. Link

-

Liquid Crystal Properties: "Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding." Beilstein Journal of Organic Chemistry, 2021. Link

Sources

The 5-Carbonitrile Benzoxazole Moiety: A Technical Guide to Its Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and tunable electronic properties.[1][2] The introduction of substituents onto the benzoxazole core is a key strategy for modulating its biological activity and photophysical characteristics. Among these, the 5-carbonitrile group, a potent electron-withdrawing moiety, imparts unique electronic features that are of significant interest for the development of novel therapeutics and advanced materials. This guide provides an in-depth exploration of the electronic properties conferred by the 5-carbonitrile group on the benzoxazole ring system, offering a blend of theoretical insights and practical experimental guidance.

The Benzoxazole Core: A Platform for Innovation

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This aromatic system is relatively stable and possesses reactive sites that allow for functionalization, making it a versatile starting point for the synthesis of complex, bioactive molecules.[1] The inherent electronic nature of the benzoxazole core can be significantly altered by the introduction of substituents, which can tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the molecule's absorption and emission properties, as well as its electrochemical behavior.

The Influence of the 5-Carbonitrile Substituent: An In-Silico Perspective

The placement of a carbonitrile (-C≡N) group at the 5-position of the benzoxazole ring has a profound impact on its electronic landscape. The nitrile group is a strong σ- and π-electron-withdrawing group, which significantly perturbs the electron density distribution across the entire benzoxazole system.

Frontier Molecular Orbitals (HOMO-LUMO) and the Energy Gap

Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic structure of substituted benzoxazoles.[3][4][5] Based on these computational approaches, the introduction of an electron-withdrawing group like the 5-carbonitrile is predicted to have the following effects:

-

Stabilization of both HOMO and LUMO: The inductive and resonance electron-withdrawing nature of the cyano group will lower the energy of both the HOMO and LUMO.

-

Reduction of the HOMO-LUMO Energy Gap: The LUMO is generally more stabilized than the HOMO, leading to a net decrease in the HOMO-LUMO energy gap. This is a critical factor influencing the molecule's photophysical properties. A smaller energy gap typically results in a bathochromic (red) shift in the absorption and emission spectra.[4]

The following diagram illustrates the predicted effect of the 5-carbonitrile group on the frontier molecular orbitals of the benzoxazole core.

Predicted Photophysical Properties

The altered electronic structure of 5-carbonitrile benzoxazole directly translates to distinct photophysical characteristics.

-